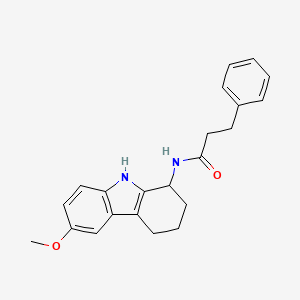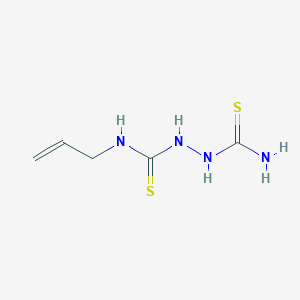![molecular formula C16H18N2O4 B12177214 4-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B12177214.png)
4-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}butanoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}butanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The acetylation of the indole nitrogen can be achieved using acetic anhydride in the presence of a base. The final step involves the coupling of the acetylated indole with butanoic acid using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated peptide synthesizers for the coupling step. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would also be considered to make the process more environmentally friendly .
化学反应分析
Types of Reactions
4-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
4-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}butanoic acid is not fully understood, but it is believed to involve interactions with various molecular targets. The indole ring can interact with proteins and enzymes through π-π stacking and hydrogen bonding. The acetyl and butanoic acid groups can further modulate these interactions by providing additional binding sites. These interactions can affect various cellular pathways, leading to the observed biological activities .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
4-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for drug development and other applications .
属性
分子式 |
C16H18N2O4 |
|---|---|
分子量 |
302.32 g/mol |
IUPAC 名称 |
4-[[2-(3-acetylindol-1-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C16H18N2O4/c1-11(19)13-9-18(14-6-3-2-5-12(13)14)10-15(20)17-8-4-7-16(21)22/h2-3,5-6,9H,4,7-8,10H2,1H3,(H,17,20)(H,21,22) |
InChI 键 |
IPFYKCAPCGRINY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one](/img/structure/B12177131.png)
![N-cycloheptyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12177139.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B12177140.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B12177148.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12177152.png)

methanone](/img/structure/B12177164.png)

![ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B12177166.png)
![7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-4-propyl-2H-chromen-2-one](/img/structure/B12177171.png)
![2-(5-methyl-1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide](/img/structure/B12177205.png)

![1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B12177218.png)

